molecular formula C18H17BrN2O3 B2573532 3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921584-24-9

3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Número de catálogo: B2573532
Número CAS: 921584-24-9
Peso molecular: 389.249
Clave InChI: AIPBKBSAKPDIQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. Its structure, featuring a benzamide linked to a tetrahydrobenzo[b][1,4]oxazepin-4-one core, is designed for high-affinity binding to specific enzyme active sites. This compound is primarily investigated for its potential as a targeted therapeutic agent. Research indicates that analogues within this structural class demonstrate potent and selective inhibitory activity against key kinases, such as the rapidly accelerated fibrosarcoma (RAF) family of kinases, which are critical components of the MAPK/ERK signaling pathway . Dysregulation of this pathway is a hallmark of numerous cancers, making it a major therapeutic target. The specific substitution pattern, including the 3-bromo benzamide moiety, is engineered to optimize interactions with the target kinase's ATP-binding pocket, thereby blocking downstream signaling that drives cellular proliferation and survival. Consequently, this benzamide derivative serves as a crucial chemical probe or lead compound for studying oncogenic signaling mechanisms, validating novel drug targets, and conducting structure-activity relationship (SAR) studies to develop more efficacious and selective anti-cancer agents.

Propiedades

IUPAC Name

3-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-9-13(6-7-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBKBSAKPDIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C18H20BrN3O2
  • Molecular Weight : 396.27 g/mol

The presence of a bromine atom and a tetrahydrobenzo[b][1,4]oxazepine moiety indicates potential interactions with biological macromolecules.

Research indicates that compounds similar to 3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, particularly those involved in the central nervous system.
  • Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals and reduce oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide and its analogs:

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryReduction in cytokine production
AntimicrobialEffective against various bacterial strains
NeuroprotectiveProtection against oxidative stress in neuronal cells

Case Studies

  • Antitumor Activity : A study evaluated the effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that brominated pyrazole derivatives exhibited significant cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions .
  • Neuroprotective Effects : Research on compounds with similar structures demonstrated protective effects against neurodegeneration in models of Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation .

Comparación Con Compuestos Similares

Structural and Functional Differences

Compound Name Core Structure Substituents Hypothesized Impact
Target Compound Benzo[b][1,4]oxazepine 3-Bromo, 3,3-dimethyl, 4-oxo Bromine enhances binding; dimethyl groups improve stability.
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) Benzo[b]pyrrolo[1,2-d][1,4]oxazine 3,4,5-Trimethoxy, 4-oxo Methoxy groups increase solubility; pyrrolo-oxazine core may alter receptor specificity.
Analog (5-Ethyl variant) Benzo[b][1,4]oxazepine 5-Ethyl, 3,3-dimethyl, 4-oxo Ethyl group increases lipophilicity, potentially affecting absorption and distribution.
N-(3-Bromo-1,4-dioxo-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)-benzamide Naphthyl-1,4-dione Bromo, fluorobenzoyl Fluorine atoms enhance electronegativity; dione moiety may influence redox properties.

Key Observations

Core Heterocycle Variations: The target’s oxazepine core offers greater flexibility compared to PBX2’s rigid pyrrolo-oxazine system, which could influence binding kinetics to target proteins .

Substituent Effects: Bromine: Present in both the target and ’s compound, bromine may act as a halogen bond donor, enhancing affinity for hydrophobic binding pockets. Methoxy vs. Dimethyl Groups: PBX2’s trimethoxy groups likely improve aqueous solubility, whereas the target’s dimethyl groups prioritize metabolic stability .

Steric and Electronic Modifications :

  • The 5-ethyl substitution in ’s analog introduces steric bulk, which could slow hepatic clearance compared to the target’s methyl groups .
  • The 4-oxo group in all compounds may participate in hydrogen bonding with biological targets, a critical feature for activity .

Research Implications and Limitations

While the provided evidence lacks quantitative data (e.g., IC50, solubility), structural comparisons highlight design principles:

  • Metabolic Stability : Dimethyl/ethyl groups in oxazepine derivatives may reduce cytochrome P450-mediated metabolism.
  • Target Selectivity : Core heterocycle differences (oxazepine vs. pyrrolo-oxazine) likely influence receptor interaction profiles.
  • Crystallographic Insights : SHELX-based structural studies () could resolve conformational details, aiding rational drug design .

Further pharmacological and crystallographic studies are needed to validate these hypotheses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.